An In-depth Technical Guide to the Chemical Properties of 5,6,7,8-Tetrahydro-1-naphthylamine
An In-depth Technical Guide to the Chemical Properties of 5,6,7,8-Tetrahydro-1-naphthylamine
Abstract
This technical guide provides a comprehensive examination of the chemical properties of 5,6,7,8-Tetrahydro-1-naphthylamine, a pivotal molecule in medicinal chemistry and organic synthesis. Known also as 1-Amino-5,6,7,8-tetrahydronaphthalene or 5-Aminotetralin, this compound serves as a crucial scaffold for the development of a variety of therapeutic agents. This document delves into its synthesis, reactivity, spectroscopic profile, and safety considerations, offering valuable insights for researchers, scientists, and professionals in drug development. The content is structured to provide not just procedural details but also the underlying chemical principles that guide its application.
Introduction
5,6,7,8-Tetrahydro-1-naphthylamine (THN) is a bicyclic primary amine that integrates a saturated cyclohexane ring with an aniline moiety. This unique structural amalgamation confers a conformationally restrained framework that is of significant interest in the design of ligands for various biological targets. Its derivatives have been explored for their activity as dopamine receptor agonists and serotonin (5-HT) receptor modulators, highlighting its importance as a pharmacophore.[1][2][3] The tetralin core provides a rigid backbone, allowing for the precise spatial orientation of substituents, a critical factor in achieving high-affinity and selective interactions with protein binding sites. This guide will explore the fundamental chemical characteristics of THN, providing a robust foundation for its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5,6,7,8-Tetrahydro-1-naphthylamine is essential for its handling, storage, and application in chemical synthesis. These properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2217-41-6 | |
| Molecular Formula | C₁₀H₁₃N | [4] |
| Molecular Weight | 147.22 g/mol | |
| Appearance | Dark red to brown liquid | |
| Melting Point | 38 °C (lit.) | [5] |
| Boiling Point | 275-277 °C at 713 mmHg (lit.) | [5] |
| Density | Not specified | |
| Refractive Index (n20/D) | 1.590 (lit.) | [5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Solubility | Information not readily available |
Synthesis of 5,6,7,8-Tetrahydro-1-naphthylamine
The synthesis of 5,6,7,8-Tetrahydro-1-naphthylamine can be achieved through several routes, most commonly involving the reduction of a suitable precursor. The choice of synthetic strategy often depends on the availability of starting materials, desired scale, and stereochemical considerations.
Catalytic Hydrogenation of 1-Naphthol Derivatives
A prevalent method for the synthesis of the tetralin scaffold involves the catalytic hydrogenation of naphthol derivatives. This approach is advantageous for its efficiency and the use of readily available starting materials.
Caption: Synthetic pathway from 1-Naphthol to 5,6,7,8-Tetrahydro-1-naphthylamine.
Experimental Protocol: Synthesis via Catalytic Hydrogenation of 1-Naphthol
-
Hydrogenation of 1-Naphthol: 1-Naphthol is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A palladium on carbon (10% Pd/C) catalyst is added to the solution. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 2-3 atm) until the theoretical amount of hydrogen is consumed.[6] The catalyst is removed by filtration, and the solvent is evaporated to yield 5,6,7,8-Tetrahydro-1-naphthol.[6][7]
-
Oxidation to 1-Tetralone: The resulting 5,6,7,8-Tetrahydro-1-naphthol is oxidized to 1-Tetralone using a suitable oxidizing agent.
-
Oximation of 1-Tetralone: 1-Tetralone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcohol solvent. The mixture is heated to form 1-Tetralone oxime.
-
Reduction of 1-Tetralone Oxime: The purified 1-Tetralone oxime is then reduced to 5,6,7,8-Tetrahydro-1-naphthylamine. This can be achieved through catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon.
Reductive Amination of 1-Tetralone
Reductive amination of 1-tetralone provides a more direct route to 5,6,7,8-Tetrahydro-1-naphthylamine. This one-pot reaction involves the formation of an imine intermediate from 1-tetralone and an amine source, which is then reduced in situ.
Caption: Reductive amination of 1-Tetralone.
Experimental Protocol: Reductive Amination
-
Reaction Setup: 1-Tetralone is dissolved in a protic solvent like methanol.
-
Amine Source: An excess of an amine source, such as ammonia or ammonium acetate, is added to the solution.
-
pH Adjustment: The pH of the mixture is adjusted to a slightly acidic condition (pH 5-6) to facilitate imine formation.
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise at a controlled temperature (often 0 °C to room temperature).
-
Workup and Purification: The reaction is monitored for completion (e.g., by TLC or LC-MS). Upon completion, the reaction is quenched, and the product is isolated and purified, typically by extraction and chromatography or crystallization.
Chemical Reactivity
The chemical reactivity of 5,6,7,8-Tetrahydro-1-naphthylamine is primarily dictated by the nucleophilic amino group and the aromatic ring, which can undergo electrophilic substitution.
Reactions of the Amino Group
The primary amino group is a versatile functional handle for a variety of chemical transformations, including acylation, alkylation, and diazotization. These reactions are fundamental to the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies in drug discovery.
-
Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides.
-
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. The degree of alkylation (mono- or di-alkylation) can be controlled by the reaction conditions and the stoichiometry of the reagents.
-
Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures yields a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents onto the aromatic ring.
Electrophilic Aromatic Substitution
The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the fused saturated ring influences the positions of substitution. The positions ortho and para to the amino group (positions 2 and 4) are activated.
Caption: Electrophilic aromatic substitution on 5,6,7,8-Tetrahydro-1-naphthylamine.
Spectroscopic Characterization
The structural elucidation of 5,6,7,8-Tetrahydro-1-naphthylamine and its derivatives relies on a combination of spectroscopic techniques.
| Spectroscopic Data | Description | Reference |
| ¹H NMR | Spectral data is available for detailed structural analysis. | [8] |
| ¹³C NMR | The ¹³C NMR spectrum shows distinct signals for the aromatic and aliphatic carbons. | [8] |
| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for the N-H stretching of the primary amine and C-H stretching of the aromatic and aliphatic portions. | [9][10] |
| Mass Spectrometry (MS) | The mass spectrum provides the molecular weight and fragmentation pattern, confirming the molecular formula. | [9] |
Note: Detailed spectral data can be accessed from specialized databases such as the NIST WebBook and ChemicalBook.[4][8][9][10]
Applications in Drug Development
The rigid framework of the aminotetralin scaffold has made it a privileged structure in medicinal chemistry. Derivatives of 5,6,7,8-Tetrahydro-1-naphthylamine have been investigated for a variety of therapeutic applications.
-
Dopamine Receptor Agonists: Certain derivatives have shown potent agonist activity at dopamine receptors, making them of interest for the treatment of Parkinson's disease and other neurological disorders.[2]
-
Serotonin Receptor Modulators: The aminotetralin core is also present in compounds that modulate serotonin receptors, which are targets for antidepressants, anxiolytics, and antipsychotics.[3][11]
-
Narcotic Antagonists: Some aminotetralin derivatives have been explored for their potential as narcotic antagonists.[12]
The versatility of this scaffold allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
5,6,7,8-Tetrahydro-1-naphthylamine is a chemical that requires careful handling to minimize exposure and ensure safety in a laboratory setting.
-
Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[13][14] It may also cause respiratory irritation.[13][14] The toxicological properties have not been fully investigated.[15]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and protective clothing to prevent skin and eye contact.[15][14] A NIOSH-approved respirator should be used when necessary.[15]
-
Handling: Use with adequate ventilation in a well-ventilated place.[15][14] Avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation.[15] Wash thoroughly after handling.[15][14]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[15][14] Store locked up.[14]
-
First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes.[15] If inhaled, move to fresh air.[15] If swallowed, give 2-4 cupfuls of milk or water if the victim is conscious and alert.[15] Seek immediate medical attention in all cases of exposure.[15]
-
Fire Fighting: Use water spray, dry chemical, carbon dioxide, or chemical foam to extinguish a fire.[15] Wear a self-contained breathing apparatus and full protective gear.[15]
Conclusion
5,6,7,8-Tetrahydro-1-naphthylamine is a compound of significant chemical and pharmaceutical interest. Its synthesis is well-established, and its reactivity offers numerous possibilities for the creation of diverse chemical libraries. The insights provided in this guide, from its fundamental physicochemical properties to its applications in drug discovery, underscore its importance as a building block for the development of novel therapeutics. A thorough understanding of its chemical properties, coupled with stringent safety practices, is paramount for its effective and safe utilization in research and development.
References
-
1-Naphthalenamine, 5,6,7,8-tetrahydro-. (n.d.). NIST WebBook. Retrieved from [Link]
- Reifenrath, W. G., Fries, D. S., et al. (1978). Aminotetralins as narcotic antagonists. Synthesis and opiate-related activity of 1-phenyl-1-aminotetralin derivatives. Journal of Medicinal Chemistry, 21(8), 807–810.
-
5,6,7,8-tetrahydro-1-naphthylamine - Stenutz. (n.d.). Retrieved from [Link]
-
Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists - ResearchGate. (n.d.). Retrieved from [Link]
-
1-Naphthalenamine, 5,6,7,8-tetrahydro-. (n.d.). NIST WebBook. Retrieved from [Link]
- US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives - Google Patents. (n.d.).
-
1-Naphthalenamine, 5,6,7,8-tetrahydro-. (n.d.). NIST WebBook. Retrieved from [Link]
-
1-Aminotetralin - Wikipedia. (n.d.). Retrieved from [Link]
- McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362–367.
-
Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (n.d.). Retrieved from [Link]
-
1-Aminotetralin - Wikiwand. (n.d.). Retrieved from [Link]
-
Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC - NIH. (n.d.). Retrieved from [Link]
-
5,6,7,8-tetrahydro-1-naphthol CAS 529-35-1 - Home Sunshine Pharma. (n.d.). Retrieved from [Link]
-
1-Aminotetralin, (S)- | C10H13N | CID 7058074 - PubChem. (n.d.). Retrieved from [Link]
-
2-Aminotetralin - Wikipedia. (n.d.). Retrieved from [Link]
-
ar-TETRAHYDRO-α-NAPHTHOL - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
CAS No : 2217-43-8 | Product Name : 5,6,7,8-Tetrahydro-2-naphthylamine | Pharmaffiliates. (n.d.). Retrieved from [Link]
-
1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed. (n.d.). Retrieved from [Link]
-
Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl) - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. 1-Aminotetralin - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Naphthalenamine, 5,6,7,8-tetrahydro- [webbook.nist.gov]
- 5. 5,6,7,8-Tetrahydro-1-naphthylamine | 2217-41-6 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 5,6,7,8-tetrahydro-1-naphthol CAS 529-35-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. 5,6,7,8-Tetrahydro-1-naphthylamine(2217-41-6) 13C NMR spectrum [chemicalbook.com]
- 9. 1-Naphthalenamine, 5,6,7,8-tetrahydro- [webbook.nist.gov]
- 10. 1-Naphthalenamine, 5,6,7,8-tetrahydro- [webbook.nist.gov]
- 11. US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fishersci.no [fishersci.no]
- 14. echemi.com [echemi.com]
- 15. 5,6,7,8-Tetrahydro-1-naphthylamine(2217-41-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
